molecular formula C6H14O4 B1610417 (-)-1,4-Di-O-methyl-L-threitol CAS No. 50622-10-1

(-)-1,4-Di-O-methyl-L-threitol

Cat. No.: B1610417
CAS No.: 50622-10-1
M. Wt: 150.17 g/mol
InChI Key: QPXJVYUZWDGUBO-WDSKDSINSA-N
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Description

(-)-1,4-Di-O-methyl-L-threitol, otherwise known as DMT, is an important intermediate in the biosynthesis of compounds such as threonine, aspartic acid, and lysine. DMT has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Carbohydrate-based Materials

A study by Lavilla et al. (2014) explored the use of 2,3-O-Methylene-L-threitol, a cyclic carbohydrate-based diol derived from naturally occurring tartaric acid, in the synthesis of partially bio-based poly(butylene terephthalate) (PBT) copolyesters. These materials were prepared using melt polycondensation and solid-state modification, exhibiting unique properties such as satisfactory thermal stabilities and enhanced hydrolytic degradation rates compared to pure PBT, indicating potential applications in biodegradable materials and green chemistry (Lavilla et al., 2014).

Disulfide Bond Reduction in Biochemistry

John C. Lukesh et al. (2012) introduced a potent, versatile disulfide-reducing agent synthesized from L-aspartic acid, which shows superior efficacy in reducing disulfide bonds in biological molecules over traditional agents like DTT. This agent, known as dithiobutylamine (DTBA), could revolutionize practices in biochemistry and molecular biology by providing a more efficient method for breaking disulfide bonds, a critical step in the study of protein structures and functions (Lukesh et al., 2012).

Environmental and Biomedical Sensing

A novel approach to detect DTT through a two-photon fluorescent probe, highlighted by Tong-Yan Sun et al. (2018), shows promise for environmental and biomedical applications. The probe enables fast, selective recognition of DTT, which is crucial for understanding the dynamics of this compound in biological systems and its potential environmental impact. Such technology could pave the way for new diagnostic tools and environmental monitoring techniques (Sun et al., 2018).

Properties

IUPAC Name

(2S,3S)-1,4-dimethoxybutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXJVYUZWDGUBO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(COC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]([C@H](COC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448698
Record name (-)-1,4-Di-O-methyl-L-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50622-10-1
Record name (-)-1,4-Di-O-methyl-L-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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